Salipurpin

Description

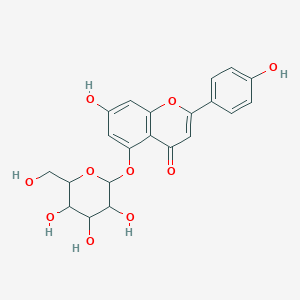

Apigenin 5-O-β-D-glucopyranoside (CAS: 28757-27-9) is a flavonoid glycoside derived from apigenin (aglycone) via β-D-glucose conjugation at the 5-hydroxyl position. This compound is also referred to by synonyms such as Apigenin 5-O-β-D-glucoside, Apigenin 5-glucoside, and Apigenin 5-β-D-glucopyranoside, all denoting the same structure . It is characterized by a molecular formula of C₂₁H₂₀O₁₀, a molar mass of 432.4 g/mol, and a melting point of 226°C .

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPMFULXUJZHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Apigenin 5-O-beta-D-glucopyranoside, also known as Apigenin 5-O-beta-D-glucoside or Apigenin 5-glucoside, is a flavonoid glycoside derived from apigenin, a compound prevalent in various fruits and vegetables. This article explores the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Apigenin 5-O-beta-D-glucopyranoside has the molecular formula and a molecular weight of 432.38 g/mol. Its structure consists of an apigenin backbone with a glucose moiety attached at the 5-position, enhancing its solubility and bioavailability compared to its aglycone counterpart (apigenin) .

Biological Activities

1. Antioxidant Properties

Apigenin 5-O-beta-D-glucopyranoside exhibits significant antioxidant activity. It scavenges reactive oxygen species (ROS) and reduces malondialdehyde (MDA) levels, thereby enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px) . This property is crucial for mitigating oxidative stress-related disorders.

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways, particularly by regulating the NF-κB signaling pathway. By inhibiting this pathway, apigenin can decrease the production of pro-inflammatory cytokines, making it a candidate for managing inflammatory diseases .

3. Anticancer Activity

Apigenin 5-O-beta-D-glucopyranoside has demonstrated potential in cancer therapy through several mechanisms:

- Induction of Apoptosis : It promotes apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation .

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly in breast and colon cancer models .

- Inhibition of Metastasis : It suppresses cell migration and invasion, which are critical steps in cancer metastasis .

4. Neuroprotective Effects

Research indicates that apigenin can protect neuronal cells from oxidative damage and may improve cognitive functions. In animal models, it has been associated with reduced amyloid plaque formation and improved memory performance .

Study 1: Cancer Cell Lines

A study comparing apigenin with its glucosylated form (apigenin-7-O-glucoside) revealed that both compounds effectively reduced cell viability in HCT116 colon cancer cells. However, apigenin-7-O-glucoside was more potent at lower concentrations, suggesting enhanced efficacy due to glycosylation .

Study 2: Doxorubicin-Induced Oxidative Stress

In a model of doxorubicin-induced oxidative injury, apigenin significantly restored SOD activity and reduced ROS levels compared to untreated controls. This indicates its protective role against chemotherapy-induced oxidative damage .

The biological activities of apigenin 5-O-beta-D-glucopyranoside can be attributed to several key mechanisms:

- Antioxidant Mechanism : Direct scavenging of free radicals and upregulation of antioxidant enzymes.

- Regulation of Signaling Pathways : Modulation of NF-κB and AMPK pathways influences inflammation and cellular stress responses.

- Interaction with Cellular Targets : Binding to various proteins involved in cell cycle regulation and apoptosis enhances its anticancer effects .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Sources

Apigenin is a naturally occurring flavonoid found in various plants, including celery, parsley, chamomile, and other herbs. It exists primarily in glycosylated forms in nature, which enhances its stability and bioavailability. The glycosylation can affect its solubility and biological activity, making apigenin glycosides of particular interest in research .

Pharmacological Activities

1. Antioxidant Properties

Apigenin exhibits potent antioxidant properties that help neutralize free radicals. Studies have shown that apigenin can scavenge reactive oxygen species (ROS) and reduce oxidative stress, contributing to its protective effects against various diseases . The antioxidant activity of apigenin is often enhanced through hydrolysis of its glycosides .

2. Anti-inflammatory Effects

Research indicates that apigenin can modulate inflammatory pathways, making it beneficial in treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory responses .

3. Anticancer Activity

Apigenin has demonstrated significant anticancer effects through various mechanisms:

- Induction of Apoptosis : Apigenin promotes apoptosis in cancer cells by activating caspases and regulating the expression of Bcl-2 family proteins .

- Cell Cycle Arrest : It can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation .

- Inhibition of Metastasis : Apigenin has been shown to impede the migration of cancer cells by affecting matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Therapeutic Applications

1. Neurological Disorders

Due to its neuroprotective properties, apigenin is being investigated for its potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to reduce oxidative stress and inflammation may help mitigate neuronal damage associated with these conditions .

2. Metabolic Disorders

Apigenin has shown promise in managing metabolic disorders such as diabetes. It can enhance insulin sensitivity and regulate glucose metabolism by influencing glucose transporters like GLUT2 .

3. Cardiovascular Health

The anti-inflammatory and antioxidant effects of apigenin contribute to cardiovascular health by reducing the risk factors associated with heart disease. Its potential to lower blood pressure and improve lipid profiles is under investigation .

Case Studies

Chemical Reactions Analysis

Glucosylation Mechanism

-

Enzyme : The promiscuous glycosyltransferase YdhE from Bacillus licheniformis facilitates glucosylation at the C-5 position .

-

Cofactor : UDP-glucose serves as the sugar donor, with glucosylation efficiency dependent on UDP-glucose concentration .

-

Reaction Conditions :

Substrate Concentration Effects

Increasing apigenin concentration beyond 5 mM reduced APG4 production due to substrate inhibition :

| Apigenin (mM) | APG4 Yield (mM) |

|---|---|

| 5 | 2.1 |

| 8 | 1.5 |

| 12 | 0.8 |

Temperature-Dependent Regioselectivity

-

At 25°C, monoglucosylation at C-4' predominates (APG1: 4.2 mM).

-

At 37°C, diglucosylation at C-4' and C-5 increases (APG4: 2.1 mM) .

Structural Elucidation

The chemical structure of apigenin 5-O-beta-D-glucopyranoside was confirmed via:

-

NMR Spectroscopy :

-

HRLC-ESI-QTOF-MS/MS : Molecular ion [M+H]⁺ at m/z 595.1677 for APG4 (diglucoside) .

Comparative Analysis with Other Apigenin Glucosides

Industrial and Pharmacological Relevance

-

Scalability : The C. glutamicum system produces apigenin glucosides without expensive UDP-sugars, enabling cost-effective large-scale synthesis .

-

Bioactivity : Apigenin 5-O-glucoside exhibits anti-inflammatory properties, as demonstrated in Cephalotaxus fortunei extracts .

This synthesis and reaction data provide a foundation for further pharmacological and industrial applications of apigenin 5-O-beta-D-glucopyranoside.

Comparison with Similar Compounds

Structural Differences

Apigenin glycosides vary in the position of sugar attachment (e.g., 5-, 7-, or 4'-O-glycosylation) and the type of sugar (e.g., glucose, rhamnose, or apiose). Key structural distinctions include:

Binding Affinities and Molecular Interactions

Antiviral Activity Against HPV Proteins Apigenin 5-O-β-D-glucopyranoside demonstrates strong binding to the HPV L1 protein (PDB ID 6L31) with a docking score of −7.7 to −9.3 kcal/mol, comparable to apigenin aglycone (−8.8 kcal/mol). However, Apigenin 4'-O-Rhamnoside shows higher potency against HPV45 E7 oncoprotein (−6.9 kcal/mol), attributed to rhamnose’s steric and electronic effects .

Enzyme Inhibition

- α-Glucosidase: Apigenin 5-O-β-D-glucopyranoside exhibits moderate inhibition (IC₅₀ ~50 µM), while apigenin aglycone is more potent (IC₅₀ ~10 µM) due to reduced steric hindrance .

Chemical and Electronic Properties

- HOMO-LUMO Energy Gap: Apigenin aglycone has a lower energy gap (ΔE = 4.2 eV) than Apigenin 5-O-β-D-glucopyranoside (ΔE = 4.5 eV), indicating higher chemical reactivity and lower stability for the aglycone .

- Solubility : Glycosylation at C5 enhances water solubility compared to apigenin, improving bioavailability .

Pharmacokinetics and Drug-Likeness

- ADMET Properties: Apigenin 5-O-β-D-glucopyranoside complies with Lipinski’s rule (molecular weight <500, H-bond donors <5), but its glycosylation reduces membrane permeability compared to apigenin .

- Metabolism : The glucose moiety may undergo hydrolysis in the gut, releasing apigenin aglycone for absorption .

Preparation Methods

Source Identification and Initial Extraction

Apigenin 5-O-β-D-glucopyranoside has been isolated from the herb Scutellaria barbata, a plant traditionally used in herbal medicine. The process begins with solvent extraction using polar solvents such as methanol or ethanol. Crude extracts are then subjected to sequential liquid-liquid partitioning to enrich flavonoid content. For instance, a study utilizing Alchornea species reported initial extraction with 70% ethanol, followed by fractionation using Diaion HP-20 resin to separate glycosides from aglycones.

Chromatographic Purification

Column chromatography remains a cornerstone of natural product isolation. Silica gel chromatography with gradient elution (e.g., hexane-ethyl acetate-methanol) is employed to fractionate complex mixtures. High-performance liquid chromatography (HPLC) is critical for final purification, achieving >98% purity for apigenin glycosides. Key parameters include:

| Purification Step | Stationary Phase | Mobile Phase | Purity Achieved |

|---|---|---|---|

| Initial fractionation | Diaion HP-20 resin | H2O → MeOH | 60–70% |

| Secondary purification | Silica gel (230–400 mesh) | Hexane:EtOAc (7:3) | 85–90% |

| Final refinement | C18 HPLC | Acetonitrile:H2O (25:75) | >98% |

This method, while effective, yields limited quantities (typically <1% w/w of dry plant material), necessitating complementary synthetic approaches for large-scale production.

Biotechnological Synthesis Using Microbial Systems

Bacterial Biotransformation with Bacillus licheniformis

A novel biotransformation approach using Bacillus licheniformis WNJ02 converts apigenin into apigenin 5-O-β-D-glucopyranoside (AG) and its succinylated derivative (SAG). The process involves:

-

Culture Preparation : Incubation of B. licheniformis in LB medium at 37°C.

-

Biotransformation : Addition of 2 mM apigenin dissolved in DMSO to the culture, followed by 48-hour incubation.

-

Product Isolation : Ethyl acetate extraction and purification via preparative HPLC.

This method achieves a conversion rate of 68% for AG, with structural confirmation via NMR and HMBC. The succinyltransferase activity of WNJ02 enables simultaneous production of SAG, expanding the derivative library.

Engineered Corynebacterium glutamicum Cell Factories

Metabolic engineering of C. glutamicum has enabled de novo synthesis of apigenin glucosides using endogenous UDP-glucose pools. Key modifications include:

-

Overexpression of YdhE glycosyltransferase for glucoside formation.

-

Co-expression of pgm (phosphoglucomutase) and galU1 (glucose-1-phosphate uridylyltransferase) to amplify UDP-glucose availability.

| Strain | Temperature | APG1 Yield (mM) | APG4 Yield (mM) |

|---|---|---|---|

| CgIBR-1 (YdhE only) | 25°C | 1.41 | 0.09 |

| CgIBR-2 (YdhE + pgm/galU1) | 37°C | 0.60 | 0.65 |

The engineered system demonstrates temperature-dependent regioselectivity, favoring 5-O-glucosylation at elevated temperatures.

Chemical Synthesis and Protecting Group Strategies

Glycosylation via Silyl Ether Protection

A multi-step synthetic route was developed to attach glucose to the 5-hydroxyl group of apigenin:

-

Protection of Apigenin :

-

Benzylation of 7- and 4′-hydroxyls using BnBr/K2CO3 in DMF.

-

Selective silylation of the 5-OH with dimethylthexylsilyl chloride (TDSCl).

-

-

Glucosylation :

-

Coupling of peracetylated glucosyl donor (e.g., trichloroacetimidate) under Schmidt conditions.

-

-

Deprotection :

-

Sequential removal of silyl ether (HF-pyridine) and benzyl groups (H2/Pd-C).

-

This method achieves an overall yield of 42% for apigenin 5-O-β-D-glucopyranoside, with regioselectivity confirmed by NOESY.

Direct Acid-Catalyzed Glycosylation

An alternative approach employs Lewis acids (e.g., BF3·Et2O) to catalyze glycoside bond formation:

-

Reaction Conditions : Apigenin (1 eq), peracetylated β-D-glucopyranose (1.2 eq), BF3·Et2O (0.2 eq) in anhydrous CH2Cl2.

-

Yield : 58% after deacetylation (NaOMe/MeOH) and silica gel purification.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Natural Extraction : Limited by low yields (~0.5–1.0 mg/g plant material) but valuable for obtaining structurally complex derivatives.

-

Biotransformation : Offers moderate yields (60–70% conversion) with potential for scale-up via fermentation.

-

Chemical Synthesis : High regioselectivity (>95%) but requires toxic reagents (e.g., HF) and multi-step purification.

Cost Considerations

| Method | Cost per Gram (USD) | Key Cost Drivers |

|---|---|---|

| Plant extraction | 1200–1500 | Solvent consumption, HPLC purification |

| Microbial synthesis | 300–400 | Fermentation infrastructure |

| Chemical synthesis | 600–800 | Protecting groups, catalyst recycling |

Structural Characterization and Quality Control

Q & A

Q. What synthetic and structural characterization methods are used for Apigenin 5-O-β-D-glucopyranoside?

Apigenin 5-O-β-D-glucopyranoside is synthesized via regioselective glycosylation and acetylation strategies. For example, Mitsunobu reactions and phase-transfer catalysis are employed to attach sugar moieties to the apigenin backbone . Structural confirmation relies on spectroscopic techniques:

Q. How is Apigenin 5-O-β-D-glucopyranoside isolated from natural sources?

Isolation involves:

- Extraction : Polar solvents (e.g., methanol/water) under reflux to extract phenolic glycosides.

- Chromatography : Column chromatography (silica gel, Sephadex LH-20) or HPLC for purification.

- Physicochemical Analysis : TLC and UV spectroscopy for preliminary identification .

For example, it was isolated from Daphne genkwa flower buds using spectroscopic data (¹H/¹³C NMR, HSQC, HMBC) to confirm the 5-O-β-D-glucopyranosyl linkage .

Q. What spectroscopic techniques differentiate Apigenin 5-O-β-D-glucopyranoside from its isomers?

- ¹H NMR : Anomeric proton signals (δ ~5.0–5.5 ppm) and coupling constants (J = 7–8 Hz for β-linkages).

- ¹³C NMR : C-5 glucosyl attachment causes downfield shifts (~δ 78–80 ppm for C-5 of apigenin).

- HMBC/HSQC : Correlates glucosyl protons with the aglycone’s C-5 position, distinguishing it from 7-O or 4′-O isomers .

Advanced Research Questions

Q. How do computational methods predict binding mechanisms of Apigenin 5-O-β-D-glucopyranoside with proteins?

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculates binding free energy (ΔGbind):

- Van der Waals/Electrostatic Interactions : Quantified via force fields (e.g., AMBER).

- Solvation Effects : Polar/non-polar contributions from solvent.

For example, MM-PBSA analysis revealed Apigenin 5-O-β-D-glucopyranoside’s lower ΔGbind (−28.5 kcal/mol) compared to aglycone apigenin (−22.3 kcal/mol) against human papillomavirus targets, suggesting enhanced solubility improves binding .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies (e.g., anti-complement vs. anti-proliferative activity) arise from:

- Assay Conditions : Cell lines (HeLa vs. HT-29), IC50 thresholds (e.g., 11.4 µM for daphnoretin vs. inactivity of Apigenin 5-O-β-D-glucopyranoside in complement assays) .

- Structural Modifications : Compare derivatives (e.g., acylated vs. non-acylated glucosides).

- Standardization : Use positive controls (e.g., taxol for anti-proliferative assays) and replicate protocols .

Q. What mechanistic insights explain Apigenin 5-O-β-D-glucopyranoside’s anti-proliferative activity?

In vitro assays (e.g., MTT) show dose-dependent inhibition:

- HeLa Cells : IC50 = 12 µg/mL (superior to apigetrin and taxol).

- Jurkat Cells : IC50 = 18 µg/mL, linked to ROS modulation and STAT3/Mn-SOD pathways observed in related apigenin glycosides .

Methodology: - Oxygen-Glucose Deprivation Models : Simulate ischemia-reperfusion injury in neuronal cells.

- Western Blotting : Quantify phosphorylation of STAT3 and Mn-SOD expression .

Q. How does glycosylation affect the pharmacokinetics of apigenin derivatives?

Q. What enzymatic strategies enable regioselective synthesis of apigenin glycosides?

- Glycosyltransferases : UDP-glucose-dependent enzymes for β-linkages.

- Chemoenzymatic Approaches : Combine chemical synthesis (e.g., trichloroacetimidate donors) with enzymatic β-glucosidase trimming .

Example: Counterion-directed acetylation (DMAP catalysis) favors secondary hydroxyl acetylation in octyl β-D-glucopyranoside analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.